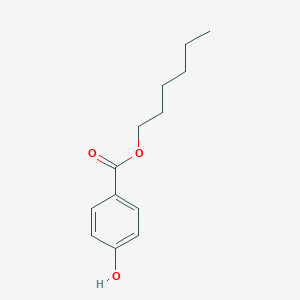

Hexylparaben

Descripción

The exact mass of the compound Hexyl 4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.12e-04 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

hexyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9,14H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULULAZKOCFNOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044514 | |

| Record name | Hexylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-27-8 | |

| Record name | Hexyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14Y8G9635E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Hexylparaben

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylparaben (Hexyl 4-hydroxybenzoate), a member of the paraben family of preservatives, is an ester of p-hydroxybenzoic acid.[1] Utilized for its antimicrobial properties, it plays a critical role in preventing the growth of bacteria and fungi in a variety of products, including cosmetics, pharmaceuticals, and personal care items. An understanding of its physicochemical properties and solubility is fundamental for formulation scientists and researchers. These parameters directly influence the efficacy, stability, and bioavailability of the final product, governing everything from vehicle selection to predicting preservative partitioning in multiphasic systems. This guide provides a detailed examination of this compound's core physicochemical characteristics and solubility profile, supported by established experimental methodologies.

Part 1: Molecular and Physicochemical Profile of this compound

The functionality of this compound as a preservative is intrinsically linked to its molecular structure and resulting physical properties. The presence of a hexyl alkyl chain introduces significant lipophilicity, which distinguishes it from shorter-chain parabens like methylparaben or ethylparaben.

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. These values are critical for computational modeling, formulation design, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | hexyl 4-hydroxybenzoate | [2] |

| CAS Number | 1083-27-8 | [2] |

| Molecular Formula | C₁₃H₁₈O₃ | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 53 °C | [2] |

| Boiling Point | 171 °C (at 2 mmHg) | [2] |

| pKa (Predicted) | 8.24 | [2][3] |

| LogP (o/w) | 4.35 | [2][4] |

Discussion of Key Parameters

-

pKa (Acid Dissociation Constant): The predicted pKa of 8.24 indicates that this compound is a weak acid.[2][3] This is due to the phenolic hydroxyl group on the benzene ring. At a pH below its pKa, the molecule will be predominantly in its unionized, more lipophilic form. Above the pKa, it will exist as the phenolate anion, which is more water-soluble. This pH-dependent ionization is a critical consideration in aqueous formulations, as the unionized form is generally considered to be the more effective antimicrobial agent. The parent acid for the paraben esters, p-hydroxybenzoic acid, has an experimental pKa of 4.48.[5]

-

LogP (Octanol-Water Partition Coefficient): The LogP value of 4.35 demonstrates that this compound is significantly lipophilic, favoring partitioning into an oily or non-polar phase over an aqueous phase by a factor of over 10,000.[2][4] This high lipophilicity is a direct consequence of the six-carbon alkyl chain. In the context of the paraben family, lipophilicity, and thus antimicrobial activity, increases with the length of the alkyl chain. This property is crucial for preserving oil-in-water emulsions, where the preservative must distribute effectively into the oil phase, while also maintaining a sufficient concentration in the aqueous phase to prevent microbial growth.

Part 2: Comprehensive Solubility Profile

The principle of "like dissolves like" is a cornerstone of understanding this compound's solubility. Its significant non-polar character, imparted by the hexyl chain, dictates its behavior in various solvents.

Quantitative Solubility Data

The solubility of this compound in key pharmaceutical and cosmetic solvents is summarized below. It exhibits limited solubility in water, which decreases as the alkyl chain length of the paraben increases. Conversely, it is readily soluble in many organic solvents.

| Solvent | Solubility Value | Temperature | Source(s) |

| Water | 137.6 mg/L | 25 °C | [2][3] |

| Water | 25 mg/L | 30 °C | [4] |

| Ethanol | Soluble | Not Specified | [2] |

| Methanol | Soluble | Not Specified | [2][3] |

| Propylene Glycol | Soluble | Not Specified | [2] |

| Ether | Soluble | Not Specified | [2] |

Note: While sources confirm solubility in ethanol and propylene glycol, specific quantitative data at standard temperatures were not available in the searched literature. Propylene glycol itself is miscible with water.[6][7]

Factors Influencing Solubility

-

Temperature: The solubility of this compound, like most solid solutes, is expected to increase with temperature. This is an important factor during manufacturing, where elevated temperatures may be used to facilitate dissolution.

-

pH: In aqueous solutions, the solubility of this compound will increase at a pH above its pKa (8.24) as the molecule converts to its more soluble anionic (phenolate) form. However, as previously noted, this may impact its antimicrobial efficacy.

-

Co-solvents: In aqueous formulations, the limited solubility of this compound can be significantly increased by the addition of co-solvents such as ethanol, propylene glycol, or glycerin.[2]

Part 3: Experimental Determination of Properties

Accurate and reproducible experimental data is the foundation of good science. The following sections detail standardized protocols for determining the key properties of solubility and lipophilicity.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method (OECD 105)

The shake-flask method is a globally recognized standard for determining the water solubility of chemical substances. It is designed to achieve a saturated solution of the compound in water, from which the concentration can be measured.

Causality: This method relies on creating a thermodynamic equilibrium between the excess solid solute and the dissolved solute in the solvent. Agitation ensures that the maximum amount of substance dissolves, and a prolonged equilibration period allows this stable state to be reached. Centrifugation or filtration is critical to separate the undissolved solid before analysis, ensuring that the measured concentration reflects only the soluble portion.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing purified water. The excess should be sufficient to be visually present after the equilibration period.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath, typically set at 25 °C. Agitate the flask for a sufficient duration to reach equilibrium. A preliminary test is often conducted to determine the necessary time, but 24 to 48 hours is common.

-

Phase Separation: After equilibration, allow the flask to stand to let undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the solution at the same temperature as the equilibration.

-

Sampling: Carefully extract an aliquot of the clear, supernatant aqueous phase for analysis.

-

Quantification: Determine the concentration of this compound in the sampled solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Protocol 2: Quantification of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of parabens in solution.

Causality: This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For parabens, a reversed-phase C18 column is commonly used, where the non-polar stationary phase retains the lipophilic this compound. A polar mobile phase (e.g., a mixture of acetonitrile and water) is used to elute the compound. The retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for accurate quantification against a standard curve.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by performing serial dilutions of the stock solution.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm.

-

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the filtered aqueous sample obtained from the solubility experiment.

-

Concentration Calculation: Using the peak area of the sample and the equation of the line from the calibration curve, calculate the concentration of this compound in the sample.

Part 4: Practical Implications in Formulation and Development

The physicochemical and solubility data are not merely academic; they directly inform practical formulation strategies.

-

Vehicle Selection: Due to its poor aqueous solubility, formulating this compound in purely aqueous systems requires the use of co-solvents or solubilizing agents. For emulsions, its high LogP ensures it will partition effectively into the oil phase, which is often the primary site of microbial contamination in such systems.

-

Antimicrobial Efficacy: The efficacy of parabens is linked to their ability to partition into microbial cell membranes and disrupt cellular processes. The increased lipophilicity of this compound (higher LogP) compared to shorter-chain parabens generally correlates with enhanced antimicrobial activity, particularly against molds and yeasts.

-

pH and Stability: Formulations should be buffered at a pH well below 8 to ensure this compound remains in its more effective, unionized form.

Diagram: Interplay of Physicochemical Properties in Formulation

Caption: Relationship between this compound's properties and formulation decisions.

Conclusion

This compound's physicochemical profile is defined by its pronounced lipophilicity (LogP 4.35) and weak acidic nature (predicted pKa 8.24). These properties result in low aqueous solubility (137.6 mg/L at 25 °C) but good solubility in organic solvents, which are critical determinants for its application as a preservative. A thorough understanding and experimental validation of these parameters are essential for developing stable, effective, and safe pharmaceutical and cosmetic products. The standardized methodologies provided herein serve as a robust framework for the accurate characterization of this compound in a research and development setting.

References

- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. HEXYL 4-HYDROXYBENZOATE CAS#: 1083-27-8 [m.chemicalbook.com]

- 3. HEXYL 4-HYDROXYBENZOATE | 1083-27-8 [chemicalbook.com]

- 4. hexyl 4-hydroxybenzoate, 1083-27-8 [thegoodscentscompany.com]

- 5. global.oup.com [global.oup.com]

- 6. Propylene glycol - Wikipedia [en.wikipedia.org]

- 7. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and characterization of Hexyl 4-hydroxybenzoate

An In-depth Technical Guide to the Synthesis and Characterization of Hexyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of Hexyl 4-hydroxybenzoate. As a member of the paraben family, this ester is of significant interest for its application as a preservative in cosmetics, pharmaceuticals, and food products.[1][2] This document moves beyond a simple recitation of steps, offering a deep dive into the underlying chemical principles, the rationale behind procedural choices, and a self-validating framework for achieving a high-purity final product. We detail the classic Fischer-Speier esterification of 4-hydroxybenzoic acid with 1-hexanol, catalyzed by sulfuric acid, and present a full suite of analytical techniques—including NMR, IR, and Mass Spectrometry—for unequivocal structural confirmation. All protocols are grounded in established safety practices and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction to Hexyl 4-hydroxybenzoate

Hexyl 4-hydroxybenzoate (also known as Hexylparaben) is an organic compound with the chemical formula C₁₃H₁₈O₃.[3] It is the hexyl ester of 4-hydroxybenzoic acid. Structurally, it possesses both a hydrophilic hydroxyl group and a hydrophobic hexyl ester chain, lending it surfactant-like properties that are valuable in various formulations.[4] Its primary utility stems from its antimicrobial properties, which allow it to act as an effective preservative against the growth of bacteria and fungi.[1] Beyond its preservative role, Hexyl 4-hydroxybenzoate is also used in the preparation of specialized drug delivery systems, such as certain liquid crystal gels.[3] A thorough understanding of its synthesis and a robust analytical characterization are paramount for its application in research and regulated industries.

Synthesis via Fischer Esterification

The synthesis of Hexyl 4-hydroxybenzoate is most commonly and efficiently achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (4-hydroxybenzoic acid) with an alcohol (1-hexanol).[2]

Principle and Mechanism

Fischer esterification is a reversible reaction.[5] To ensure a high yield of the desired ester, the reaction equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one of the reactants (in this case, 1-hexanol, which can also serve as the solvent) or by actively removing water as it is formed during the reaction.[6]

The mechanism proceeds via three key stages:

-

Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 4-hydroxybenzoic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-hexanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product, Hexyl 4-hydroxybenzoate.

Experimental Workflow: Synthesis & Purification

Caption: Workflow for the synthesis and purification of Hexyl 4-hydroxybenzoate.

Detailed Synthesis Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (0.10 mol, 13.8 g) and 1-hexanol (0.50 mol, 51.1 g, ~63 mL). The excess 1-hexanol serves as both a reactant and the solvent, driving the reaction forward.[5]

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄) (0.5 mL) to the mixture. Caution: This addition is exothermic.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot has disappeared (typically 2-4 hours).[2]

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Purification Protocol

-

Quenching & Extraction: Pour the cooled reaction mixture into a 500 mL separatory funnel containing 150 mL of ethyl acetate. Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Caution: CO₂ gas will evolve; vent the funnel frequently. This step neutralizes the sulfuric acid catalyst and converts the unreacted 4-hydroxybenzoic acid into its water-soluble sodium salt.[5]

-

Phase Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

-

Washing: Wash the remaining organic layer with another 100 mL portion of saturated NaHCO₃ solution, followed by 100 mL of saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

-

Solvent Removal: Decant or filter the dried solution to remove the drying agent. Remove the ethyl acetate and excess 1-hexanol using a rotary evaporator to yield the crude product.

-

Recrystallization: The crude Hexyl 4-hydroxybenzoate can be purified further by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a white crystalline solid.[4]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Concentrated sulfuric acid is highly corrosive.[7]

-

Ventilation: Handle all reagents, especially volatile organic solvents, inside a chemical fume hood.[7]

-

Hazard Statements: Hexyl 4-hydroxybenzoate is classified as a skin and eye irritant.[8] Avoid inhalation of dust and direct contact with skin and eyes.[9]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, or dry chemical for fires.[7]

Physicochemical Characterization

Unequivocal identification of the synthesized product is achieved through a combination of spectroscopic methods.

Analytical Workflow

Caption: Integrated workflow for the spectroscopic characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: The proton NMR spectrum will confirm the presence of the hexyl chain and the para-substituted benzene ring. The signals from the aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The signals for the hexyl chain protons will appear in the aliphatic region, with predictable chemical shifts and splitting patterns.

-

¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the ester carbonyl carbon, the aromatic carbons, and the six carbons of the alkyl chain.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Spectral Analysis: The IR spectrum should display strong, characteristic absorption bands corresponding to the phenolic O-H stretch, the ester C=O stretch, the C-O ester stretches, and aromatic C=C and C-H vibrations.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information based on its fragmentation pattern.[11]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis, typically by Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Spectral Analysis: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of Hexyl 4-hydroxybenzoate (222.28 g/mol ).[3]

Data Summary

The following tables summarize the key physicochemical and spectroscopic data for Hexyl 4-hydroxybenzoate.

Table 1: Physicochemical Properties of Hexyl 4-hydroxybenzoate

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₃ | [3] |

| Molecular Weight | 222.28 g/mol | [1][3] |

| Appearance | White to almost white powder or crystal | [9][12] |

| Melting Point | ~53 °C | [3][10] |

| Boiling Point | ~171 °C @ 2 mmHg | [3] |

| CAS Number | 1083-27-8 |[3][12] |

Table 2: Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

|---|---|---|---|

| ~7.9 ppm (d, 2H) | Aromatic (ortho to -COO) | ~166 ppm | C=O (Ester) |

| ~6.9 ppm (d, 2H) | Aromatic (ortho to -OH) | ~160 ppm | C-OH (Aromatic) |

| ~5.5-6.5 ppm (s, 1H) | Phenolic -OH | ~132 ppm | CH (Aromatic) |

| ~4.2 ppm (t, 2H) | -OCH₂- | ~122 ppm | C-COO (Aromatic) |

| ~1.7 ppm (m, 2H) | -OCH₂CH₂- | ~115 ppm | CH (Aromatic) |

| ~1.3-1.4 ppm (m, 6H) | -(CH₂)₃- | ~65 ppm | -OCH₂- |

| ~0.9 ppm (t, 3H) | -CH₃ | ~31, 28, 25, 22 ppm | Alkyl CH₂ |

| ~14 ppm | -CH₃ |

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.[10][13]

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch (broad) | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (Hexyl) |

| 1720 - 1700 | C=O Stretch (strong) | Ester Carbonyl |

| 1610, 1510 | C=C Stretch | Aromatic Ring |

| 1280 - 1250 | C-O Stretch | Ester (Aryl-O) |

| 1170 - 1100 | C-O Stretch | Ester (Alkyl-O) |

Note: Frequencies are characteristic ranges.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of Hexyl 4-hydroxybenzoate. By employing the Fischer esterification reaction with careful control of reaction conditions and a systematic purification strategy, a high-purity product can be reliably obtained. The presented multi-technique spectroscopic approach—combining NMR, IR, and Mass Spectrometry—provides a self-validating framework for the comprehensive and unequivocal confirmation of the product's identity and purity. This foundational knowledge is critical for professionals in research and development who utilize or study parabens and their applications.

References

- 1. Hexyl 4-hydroxybenzoate | 1083-27-8 | FH70023 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. HEXYL 4-HYDROXYBENZOATE | 1083-27-8 [chemicalbook.com]

- 4. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents [patents.google.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. capotchem.cn [capotchem.cn]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. Hexyl 4-Hydroxybenzoate | 1083-27-8 | TCI AMERICA [tcichemicals.com]

- 10. Page loading... [wap.guidechem.com]

- 11. youtube.com [youtube.com]

- 12. hexyl 4-hydroxybenzoate, 1083-27-8 [thegoodscentscompany.com]

- 13. Hexyl benzoate(6789-88-4) 1H NMR spectrum [chemicalbook.com]

Hexylparaben biological activity and antimicrobial spectrum

An In-Depth Technical Guide to the Biological Activity and Antimicrobial Spectrum of Hexylparaben

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (Hexyl 4-hydroxybenzoate) is an alkyl ester of p-hydroxybenzoic acid belonging to the paraben family of compounds.[1] Renowned for their preservative capabilities, parabens are integral to the cosmetic, pharmaceutical, and food industries for their potent bactericidal and fungicidal properties.[2] The biological activity of parabens, particularly their antimicrobial efficacy, is directly correlated with the length of their alkyl chain; longer chains confer greater potency.[3][4] Consequently, this compound stands as one of the more powerful agents within its class. This guide provides a detailed exploration of this compound's antimicrobial mechanism and spectrum, delves into its other significant biological activities, and furnishes detailed protocols for its evaluation. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this widely used preservative.

Physicochemical Properties and Structure-Activity Relationship

This compound is a colorless to pale yellow liquid characterized by its solubility in organic solvents and limited solubility in water, a feature attributable to its hydrophobic hexyl chain.[1][5] The fundamental structure of all parabens is an ester of p-hydroxybenzoic acid. The antimicrobial efficacy within the paraben family follows a clear structure-activity relationship: potency increases with the length of the alkyl ester chain (e.g., Butylparaben > Propylparaben > Ethylparaben > Methylparaben).[3][4] this compound, with its C6 alkyl chain, continues this trend, exhibiting strong antimicrobial activity.[6] This enhanced efficacy is linked to its increased lipophilicity, which facilitates greater interaction with and disruption of microbial cell membranes.[7]

Mechanism of Antimicrobial Action

While the precise mechanism of action for parabens is not fully elucidated, substantial evidence points towards the disruption of the microbial cell membrane as the primary mode of antibacterial and antifungal activity.[7][8]

Primary Mechanism: Membrane Disruption The increased lipophilicity of this compound allows it to partition more effectively into the lipid bilayer of microbial cell membranes.[7] This integration is thought to disrupt the membrane's structural integrity and fluidity, leading to several detrimental effects:

-

Altered Membrane Transport: The disruption interferes with crucial membrane transport processes, hindering the uptake of essential nutrients and the expulsion of waste products.[4][7]

-

Increased Permeability: It can cause the leakage of vital intracellular components, such as ions (e.g., potassium), ATP, and nucleic acids.[9]

-

Disruption of Membrane Potential: Parabens can affect the electrochemical gradient across the membrane by altering the membrane potential or interfering with electron transport chains.[10]

Secondary Mechanisms Other proposed mechanisms, which may act in concert with membrane disruption, include:

-

Inhibition of Macromolecule Synthesis: Some studies suggest that parabens can inhibit the synthesis of DNA and RNA.[4][7][8]

-

Enzyme Inhibition: Parabens may inhibit key microbial enzymes, such as ATPases and phosphotransferases, further disrupting cellular metabolism.[7]

Caption: Proposed antimicrobial mechanisms of this compound.

Antimicrobial Spectrum

This compound is effective against a wide array of microorganisms, including both bacteria and fungi.[1][5] Generally, parabens exhibit greater activity against fungi (molds and yeasts) and Gram-positive bacteria compared to Gram-negative bacteria.[4][8][11] The outer membrane of Gram-negative bacteria provides an additional barrier that can limit the uptake of antimicrobial compounds.

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[12][13] While specific MIC data for this compound is not as abundant as for shorter-chain parabens, the established structure-activity relationship indicates it would have lower (i.e., more potent) MIC values than methyl- or propylparaben against susceptible organisms.

Table 1: Comparative Antimicrobial Activity of Parabens (Note: This table includes representative data for common parabens to illustrate the trend of increasing activity with alkyl chain length. Specific values can vary based on the microbial strain and testing conditions.)

| Microorganism | Type | Methylparaben MIC (%) | Propylparaben MIC (%) | Butylparaben MIC (%) | Expected this compound Potency |

| Staphylococcus aureus | Gram-positive Bacteria | 0.1 - 0.2 | 0.02 - 0.05 | 0.01 - 0.025 | Very High |

| Escherichia coli | Gram-negative Bacteria | 0.1 - 0.2 | 0.05 - 0.1 | 0.04 - 0.08 | High |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >0.2 | >0.2 | 0.1 - 0.2 | Moderate |

| Candida albicans | Yeast | 0.05 - 0.1 | 0.01 - 0.025 | 0.006 - 0.012 | Very High |

| Aspergillus brasiliensis | Mold | 0.05 - 0.1 | 0.01 - 0.025 | 0.006 - 0.012 | Very High |

Data compiled from multiple sources illustrating general trends.[3][14]

Additional Biological Activities: Endocrine Disruption

Beyond their antimicrobial function, a significant area of research for parabens, especially long-chain variants like this compound, is their potential to act as endocrine-disrupting chemicals (EDCs).[6][15][16]

Estrogenic Activity: Parabens are known to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[6][17] This activity also correlates with the alkyl chain length, with longer-chain parabens like this compound and heptylparaben showing the highest potency in some in vitro assays.[6] This estrogen-mimicking behavior has raised concerns about potential links to health issues, although the estrogenic activity is several orders of magnitude weaker than that of endogenous estradiol.[2][6]

Metabolism and Excretion: Upon dermal absorption or ingestion, parabens are rapidly metabolized by esterase enzymes present in the skin and liver.[6][18] They are hydrolyzed to their primary metabolite, p-hydroxybenzoic acid (PHBA), which is then conjugated and excreted in the urine.[6][19] PHBA has significantly weaker estrogenic activity than the parent paraben esters, representing a critical detoxification pathway.[6]

Caption: Metabolic pathway of this compound in the body.

Experimental Protocols

Reproducible and standardized protocols are essential for assessing the antimicrobial efficacy of compounds like this compound. The following sections detail validated methodologies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the principles recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[20][21]

Causality: The broth microdilution method is a quantitative technique that establishes the lowest concentration of an antimicrobial agent required to inhibit microbial growth. By using a two-fold serial dilution, it provides a precise endpoint that is more informative than qualitative disk diffusion assays. This method's self-validating nature comes from the inclusion of positive (growth) and negative (sterility) controls, which ensure that the medium supports growth and is not contaminated, respectively.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 2560 µg/mL) in a suitable sterile solvent like dimethyl sulfoxide (DMSO) or ethanol, as it has limited water solubility.[5]

-

Plate Preparation: Using a sterile 96-well microtiter plate, dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into wells 1 through 12.

-

Serial Dilution: Add 50 µL of the this compound stock solution to well 1 and mix thoroughly. This creates the highest test concentration. Transfer 50 µL from well 1 to well 2, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.

-

Control Wells:

-

Well 11 (Growth Control): Contains 50 µL of broth and will be inoculated. It should show microbial growth.

-

Well 12 (Sterility Control): Contains 50 µL of broth but is not inoculated. It should remain clear.

-

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial or fungal suspension to wells 1 through 11. The final volume in these wells will be 100 µL. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth as detected by the unaided eye.[12] The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a highly effective broad-spectrum antimicrobial agent whose potency is derived from its long alkyl chain, which enhances its ability to disrupt microbial cell membranes. Its activity against Gram-positive bacteria, yeasts, and molds makes it a valuable preservative in a range of applications. However, its biological activity is not confined to microorganisms. The same chemical properties that drive its antimicrobial efficacy also contribute to its potential as an endocrine disruptor, specifically through weak estrogenic action. For researchers and drug development professionals, a thorough understanding of this dual activity is paramount. The selection and concentration of this compound in any formulation must be a carefully considered balance between achieving robust preservation and ensuring consumer safety in light of its endocrine-disrupting potential. Future research should continue to delineate these activities to refine safety assessments and guide its responsible use.

References

- 1. CAS 1083-27-8: Hexyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 2. isotope.com [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. contactderm.org [contactderm.org]

- 7. Paraben - Wikipedia [en.wikipedia.org]

- 8. ejournals.eu [ejournals.eu]

- 9. researchgate.net [researchgate.net]

- 10. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. idexx.com [idexx.com]

- 13. idexx.dk [idexx.dk]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Parabens and their effects on the endocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endocrine Activity of Long-Chain Parabens

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the endocrine-disrupting properties of long-chain parabens, focusing on their molecular mechanisms, structure-activity relationships, and the key experimental methodologies used for their assessment.

Introduction: The Paraben Paradox

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, have been extensively utilized for decades as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties and low cost.[1][2][3] Their chemical stability and long history of use have positioned them as highly effective preservatives.[1] However, mounting scientific evidence has raised concerns about their potential to interfere with the endocrine system, classifying them as endocrine-disrupting chemicals (EDCs).[3][4][5] This guide will focus on the endocrine activities of long-chain parabens—specifically propylparaben, butylparaben, isobutylparaben, and benzylparaben—which have demonstrated more potent hormonal effects compared to their short-chain counterparts.[4][6]

The endocrine-disrupting potential of parabens stems from their structural similarity to endogenous hormones, particularly estrogen, allowing them to interact with hormone receptors and metabolic pathways.[7] This guide will dissect the evidence for their estrogenic, anti-androgenic, and thyroid-disrupting activities, providing a technical framework for understanding their mechanisms of action and for designing robust assessment strategies.

Molecular Mechanisms of Endocrine Disruption

Long-chain parabens exert their endocrine-disrupting effects through multiple pathways, primarily by interacting with nuclear hormone receptors and interfering with hormone synthesis and metabolism.[3][[“]]

Estrogenic Activity: Mimicking the Master Hormone

The most well-documented endocrine effect of long-chain parabens is their estrogenic activity.[1][4] They are considered xenoestrogens, environmental chemicals that mimic the effects of estrogen.[9]

Mechanism of Action:

-

Estrogen Receptor (ER) Binding: Long-chain parabens can directly bind to estrogen receptors, ERα and ERβ.[[“]][10] This binding is competitive with the endogenous ligand, 17β-estradiol (E2).[11] The interaction is primarily driven by van der Waals forces between the paraben's alkyl side chain and the hydrophobic ligand-binding pocket of the ER.[10]

-

Receptor Activation and Gene Expression: Upon binding, parabens can induce a conformational change in the ER, leading to its activation. This activated receptor complex can then bind to estrogen response elements (EREs) on DNA, initiating the transcription of estrogen-responsive genes.[9][12] This can lead to downstream physiological effects, such as the proliferation of estrogen-sensitive cells like the human breast cancer cell line MCF-7.[1][12]

-

Interference with Estrogen Metabolism: Some studies suggest that parabens may also interfere with the enzymes responsible for estrogen metabolism, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which could lead to an increase in local concentrations of active estrogens.[11]

Caption: Paraben binding to estrogen receptors triggers downstream gene transcription.

Anti-Androgenic Activity: A Counterbalance of Effects

In addition to their estrogenic properties, long-chain parabens have been shown to exhibit anti-androgenic activity, interfering with the action of male sex hormones.[[“]][13]

Mechanism of Action:

-

Androgen Receptor (AR) Antagonism: Parabens can act as antagonists to the androgen receptor.[14] They can bind to the AR and inhibit the transcriptional activity induced by androgens like testosterone.[15]

-

Inhibition of Androgen Synthesis: There is some evidence to suggest that parabens may inhibit enzymes involved in androgen production.[[“]]

The anti-androgenic effects of parabens are a significant concern, particularly during development, as they can potentially disrupt male reproductive system development and function.[4][6] In animal studies, exposure to certain parabens has been linked to reduced sperm production and decreased testosterone levels.[5][6]

Thyroid Pathway Disruption: A Less Explored Avenue

The interference of long-chain parabens with the thyroid system is an emerging area of research.[[“]][16] The thyroid hormones are critical for metabolism, growth, and development, particularly of the brain.

Mechanism of Action:

Parabens may disrupt the hypothalamic-pituitary-thyroid (HPT) axis, which regulates the production of thyroid hormones.[[“]][17] Studies in animal models have shown that exposure to parabens can alter the levels of thyroid-stimulating hormone (TSH) and thyroid hormones (T3 and T4).[18][19][20] For instance, high-dose exposure to butylparaben in rats has been shown to decrease serum levels of T3 and T4, and increase TSH, indicating hypothyroidism.[18][19]

Caption: A typical workflow for evaluating the endocrine-disrupting potential of parabens.

Structure-Activity Relationship: The Importance of the Alkyl Chain

A consistent finding in the literature is that the endocrine-disrupting potency of parabens is directly related to the length and structure of their alkyl side chain.[4]

-

Longer Chains, Stronger Effects: The estrogenic and anti-androgenic activities generally increase with the length of the alkyl chain.[4][9] For example, butylparaben is more potent than propylparaben, which is more potent than ethylparaben and methylparaben.[4]

-

Branching Increases Potency: Branched-chain parabens, such as isobutylparaben and isopropylparaben, tend to exhibit greater estrogenic activity than their straight-chain counterparts.[4]

-

Aromatic Side Chains: Benzylparaben, which has an aromatic side chain, has been shown to have the strongest estrogenic activity among the commonly tested parabens.[10]

This structure-activity relationship is attributed to the increased lipophilicity and better fit within the hydrophobic ligand-binding pocket of hormone receptors for parabens with longer and more complex side chains.[9]

Quantitative Assessment of Endocrine Activity

The following table summarizes key quantitative data from in vitro studies, illustrating the relative potencies of different long-chain parabens.

| Paraben | Assay Type | Endpoint | Result | Reference |

| Propylparaben | Estrogen Receptor Binding | Relative Potency (vs. E2) | ~1/10,000 | [6] |

| MCF-7 Cell Proliferation | EC50 | ~10 µM | [12] | |

| Anti-androgenic Assay | Inhibition of Testosterone | ~19% at 10 µM | [15] | |

| Butylparaben | Estrogen Receptor Binding | Relative Potency (vs. E2) | ~1/1,000 - 1/7,000 | [6] |

| MCF-7 Cell Proliferation | EC50 | ~5 µM | [12] | |

| Anti-androgenic Assay | Inhibition of Testosterone | ~33% at 10 µM | [15] | |

| Isobutylparaben | Estrogenic Activity | Potency vs. Butylparaben | More potent | [21] |

| Uterine Calbindin-D9k Gene Expression | In vivo estrogenic effect | Yes | [12] | |

| Benzylparaben | Estrogenic Activity | Potency vs. other parabens | Most potent | [10] |

| Yeast-based Estrogen Assay | Relative Potency (vs. E2) | ~1/4,000 | [11] |

Note: EC50 (Half maximal effective concentration) values can vary between studies depending on the specific experimental conditions.

Key Experimental Protocols

Reproducible and validated experimental protocols are crucial for accurately assessing the endocrine activity of long-chain parabens. Below are detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

-

Recombinant human ERα or ERβ

-

Radiolabeled ligand (e.g., [³H]17β-estradiol)

-

Test compound (long-chain paraben)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxylapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a standard competitor (e.g., unlabeled 17β-estradiol) in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the recombinant ER, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or standard. Include control tubes with no competitor (total binding) and tubes with a high concentration of the standard (non-specific binding).

-

Equilibration: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold hydroxylapatite slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing. The hydroxylapatite binds the receptor-ligand complex.

-

Washing: Centrifuge the tubes, discard the supernatant, and wash the hydroxylapatite pellet with cold assay buffer to remove unbound radioligand. Repeat the wash step.

-

Quantification: Add scintillation cocktail to each pellet, vortex, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

Protocol 2: MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Materials:

-

MCF-7 cells

-

Hormone-depleted medium (e.g., phenol red-free DMEM supplemented with charcoal-stripped fetal bovine serum)

-

Test compound (long-chain paraben)

-

Positive control (17β-estradiol)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a low density in hormone-depleted medium and allow them to attach for 24 hours.

-

Treatment: Replace the medium with fresh hormone-depleted medium containing serial dilutions of the test compound or the positive control. Include a vehicle control.

-

Incubation: Incubate the plate for 6-7 days to allow for cell proliferation.

-

Quantification of Proliferation: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the proliferative effect relative to the vehicle control. Determine the EC50 for the test compound.

Conclusion and Future Directions

The endocrine activity of long-chain parabens is a complex and multifaceted issue. The scientific literature provides strong evidence for their estrogenic and anti-androgenic properties, with a clear structure-activity relationship favoring longer and branched alkyl chains.[4][6] The potential for thyroid disruption is also an area of growing concern.[[“]][16]

While the potency of parabens is significantly lower than that of endogenous hormones, the potential for additive effects from exposure to multiple EDCs and the impact of chronic, low-dose exposure remain critical areas for further research.[1][[“]] For drug development professionals, understanding the potential for endocrine disruption by excipients like parabens is essential for ensuring the safety and efficacy of pharmaceutical formulations. Future research should focus on elucidating the effects of paraben mixtures, investigating their impact on sensitive populations, and developing safer and effective alternatives.

References

- 1. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding parabens – A literature review - Cosmoderma [cosmoderma.org]

- 4. ewg.org [ewg.org]

- 5. chemsec.org [chemsec.org]

- 6. safecosmetics.org [safecosmetics.org]

- 7. benchchem.com [benchchem.com]

- 8. consensus.app [consensus.app]

- 9. nmc-magazine.com [nmc-magazine.com]

- 10. Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. endocrinedisruption.org [endocrinedisruption.org]

- 13. Multiple Endocrine Disrupting Effects in Rats Perinatally Exposed to Butylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. High-dose exposure to butylparaben impairs thyroid ultrastructure and function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ewg.org [ewg.org]

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Hexylparaben

Abstract: This technical guide provides a comprehensive toxicological profile and safety assessment framework for hexylparaben (Hexyl 4-hydroxybenzoate). Recognizing the limited specific data available for this compound, this document employs a read-across approach from structurally related parabens, particularly those with shorter alkyl chains (e.g., methyl-, ethyl-, propyl-, and butylparaben), to infer potential hazards. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the requisite toxicological endpoints, the rationale behind standard experimental designs, and the interpretation of data within a regulatory context. It includes detailed protocols for key safety assays, summaries of available data, and visualizations of metabolic and signaling pathways to offer a holistic view of this compound's safety profile.

Introduction and Physicochemical Profile

Parabens are a class of alkyl esters of p-hydroxybenzoic acid that have been widely used for decades as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[1][2] Their efficacy generally increases with the length of the alkyl chain. This compound, with a six-carbon ester chain, is a less common member of this family compared to its shorter-chain counterparts.[1] While this limits the volume of available safety data, its structural similarity to well-studied parabens allows for a scientifically grounded assessment based on established trends within the chemical group.

The primary mechanism of antimicrobial action involves the disruption of membrane transport processes and inhibition of key cellular enzymes. From a toxicological perspective, the lipophilicity and, consequently, the biological activity (including endocrine activity) of parabens tend to increase with the length of the alkyl chain.[3] This guide will therefore focus on a systematic evaluation of toxicological endpoints, contextualizing the potential hazards of this compound within the broader paraben family.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Hexyl 4-hydroxybenzoate | [4] |

| Synonyms | This compound, Hexyl p-hydroxybenzoate | [4] |

| CAS Number | 1083-27-8 | [4] |

| Molecular Formula | C13H18O3 | [4] |

| Molecular Weight | 222.28 g/mol | PubChem |

| Appearance | White crystalline solid (typical for parabens) | Inferred |

| Water Solubility | Poor (expected to be lower than shorter-chain parabens) | [5] |

| LogP (Octanol/Water) | >3 (estimated) | Inferred |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile is fundamental to any safety assessment, as it determines the systemic exposure and bioavailability of the parent compound and its metabolites.

Metabolic Pathway

The primary metabolic pathway for parabens is consistent across the class. Upon absorption, they are rapidly hydrolyzed by esterase enzymes present in the skin, intestine, and liver into p-hydroxybenzoic acid (PHBA) and the corresponding alcohol (in this case, hexanol).[6][7] PHBA is considered significantly less toxic and less estrogenically active than the parent ester.[8] It is then conjugated (primarily with glucuronic acid) and rapidly excreted in the urine.[7]

The key scientific question for this compound is the rate and extent of this hydrolysis. Longer-chain parabens may be metabolized more slowly, potentially leading to greater systemic exposure to the intact, more active ester.

Caption: Metabolic pathway of this compound.

Toxicological Hazard Assessment

This section details the critical toxicological endpoints that must be evaluated to construct a comprehensive safety profile. The assessment relies on a combination of available this compound-specific data and read-across from other parabens.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single, high-dose exposure. The median lethal dose (LD50) is a common metric. Parabens, as a class, exhibit very low acute toxicity.[9]

-

Oral: No specific oral LD50 data for this compound was identified. However, studies on methyl-, ethyl-, propyl-, and butylparaben show no mortality in rats at doses up to 15 g/kg, indicating very low acute oral toxicity.[2]

-

Dermal: A dermal LD50 of 3,400 mg/kg in mice has been reported for this compound.[10]

-

Aquatic: In a study on the aquatic organism Moina macrocopa, this compound showed a 48-hour LC50 of 3.37 mg/L, indicating higher toxicity than butylparaben (9.50 mg/L) in this species, consistent with the trend of increasing toxicity with alkyl chain length.[11][12]

Table 2: Summary of Acute Toxicity Data

| Endpoint | Species | Route | Value | Classification | Source |

| LD50 | Mouse | Dermal | 3,400 mg/kg | Low Toxicity | [10] |

| LD50 | Rat | Oral | >15,000 mg/kg | Very Low Toxicity | [2] (Read-across) |

| LC50 (48h) | Moina macrocopa | Aquatic | 3.37 mg/L | Toxic to aquatic life | [12] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

This method is chosen for its statistical robustness while minimizing animal use compared to traditional LD50 tests.[13]

-

Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) from a standard laboratory strain.

-

Housing & Acclimatization: House animals individually for at least 5 days prior to dosing to allow for acclimatization.

-

Dose Selection: Select a starting dose based on available data. For a substance of expected low toxicity, a starting dose of 175 mg/kg, 550 mg/kg, or 2000 mg/kg is common.

-

Dosing Procedure:

-

Fast the animal overnight.

-

Administer the test substance by oral gavage. The volume should typically not exceed 1 mL/100g body weight for aqueous vehicles.[14]

-

Dose one animal at the starting dose.

-

-

Observation:

-

If the animal survives, dose the next animal at a higher dose level (using a constant progression factor, typically 3.2).

-

If the animal dies, dose the next animal at a lower dose level.

-

-

Endpoint: The test is stopped when one of the stopping criteria is met (e.g., 3 consecutive animals survive at the upper bound, a specified number of reversals in outcome have occurred).

-

Data Analysis: Calculate the LD50 and confidence interval using maximum likelihood estimation. Observe and record all signs of toxicity, including changes in skin, fur, eyes, and behavior.[13]

Dermal and Ocular Irritation

These tests evaluate the potential for a substance to cause local inflammatory reactions upon contact with skin or eyes.

-

This compound-Specific Data: A safety data sheet for this compound states that it "Causes skin irritation" and "Causes serious eye irritation".[4][10] This aligns with GHS hazard classifications H315 and H319.

-

Read-Across: Shorter-chain parabens are generally considered non-irritating at concentrations used in cosmetic products.[9] The classification for this compound suggests a greater irritation potential, which may be linked to its increased lipophilicity and potential for deeper skin penetration.

Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test - OECD TG 439)

This in vitro method is a validated alternative to animal testing, reflecting the ethical imperative to reduce and replace animal use.

-

Test System: Utilize a commercially available reconstructed human epidermis (RhE) model, which consists of non-transformed human keratinocytes cultured to form a multi-layered, differentiated epidermis.

-

Preparation: Place individual RhE tissue units into wells of a culture plate containing maintenance medium.

-

Application: Apply a sufficient amount of the test substance (e.g., 25 µL of liquid or 25 mg of solid) topically to the surface of the epidermis.

-

Exposure & Rinsing: Expose the tissues to the test substance for a defined period (e.g., 60 minutes). After exposure, thoroughly rinse the tissues with a buffered saline solution to remove the substance.

-

Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Determine cell viability using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.

-

Data Interpretation: Extract the formazan and measure its optical density (OD). A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Genotoxicity

Genotoxicity assays are critical for identifying substances that can cause DNA or chromosomal damage, a key initiating event in carcinogenesis. Parabens are generally considered non-mutagenic and non-genotoxic.[8][9] However, some studies on ethylparaben have suggested potential for inducing chromosomal aberrations and telomere shortening in vitro at high concentrations, particularly after metabolic activation.[15][16]

No specific genotoxicity data for this compound were found. A standard battery of tests would be required for a full assessment.

Caption: Standard tiered approach for genotoxicity testing.

Repeated Dose Toxicity

These studies evaluate the effects of repeated exposure over a prolonged period (e.g., 28 or 90 days). They are designed to identify target organs for toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

This compound-Specific Data: No repeated dose toxicity studies for this compound were identified.

-

Read-Across: For methyl- and propylparaben, extensive higher-tier studies (including 90-day and extended one-generation studies) have been conducted. These studies consistently established a NOAEL of 1000 mg/kg bw/day, which is the highest dose tested.[1][17] No target organ toxicity was identified. Given the consistent lack of systemic toxicity for shorter-chain parabens due to rapid metabolism, it is plausible that this compound would also have a low order of repeated-dose toxicity. However, dedicated studies would be needed for confirmation.

Reproductive and Developmental Toxicity

This is a critical endpoint, particularly given the public and scientific interest in the endocrine-disrupting potential of parabens.

-

This compound-Specific Data: No specific reproductive or developmental toxicity studies for this compound were found.

-

Read-Across and Endocrine Activity: The estrogenic activity of parabens is a key concern. This activity is weak but increases with the length of the alkyl chain.[3]

-

In vitro assays show that parabens can bind to estrogen receptors (ERα and ERβ).[1] this compound has been shown to be among the most active in inhibiting enzymes involved in estrogen metabolism in vitro.[3]

-

However, in vivo studies with shorter-chain parabens like methyl and ethyl paraben show no effects on reproductive organs or hormones even at high doses (NOAEL of 1000 mg/kg/day).[8][18]

-

Propylparaben and butylparaben have shown some effects on male reproductive parameters (e.g., reduced sperm production) in juvenile rats at lower doses, leading regulatory bodies like EFSA to establish separate, more conservative acceptable daily intakes (ADIs) or to conclude that a clear NOAEL could not be established from certain studies.[8][18][19]

-

Given this trend, it is scientifically imperative to assume that this compound could have a greater potential for endocrine-related reproductive effects than propyl- or butylparaben until data prove otherwise.

-

Caption: Simplified pathway of estrogen receptor activation by a xenoestrogen like this compound.

Regulatory Context and Risk Characterization

The safety of parabens is continually reviewed by global regulatory bodies.

-

FDA (U.S. Food and Drug Administration): The FDA continues to review data on parabens. At present, they have not found evidence that parabens as used in cosmetics have an effect on human health.[20][21][22]

-

EFSA (European Food Safety Authority): EFSA established a group Acceptable Daily Intake (ADI) of 0-10 mg/kg body weight for methyl and ethyl parabens.[18][23][24] They concluded that propylparaben should not be included in this group ADI due to its effects on sperm production in young rats.[19][24]

-

SCCS (Scientific Committee on Consumer Safety, EU): The SCCS has opined that methyl- and ethylparaben are safe at the maximum authorized concentrations. For propyl- and butylparaben, they have recommended lower maximum concentrations.[7] The EU has banned the use of several longer-chain parabens (isopropyl-, isobutyl-, phenyl-, benzyl-, and pentylparaben) in cosmetics due to insufficient safety data.[25] this compound is not explicitly mentioned in these bans but falls into a category of parabens with limited data.

Risk Characterization involves comparing the estimated human exposure to the NOAEL from toxicological studies to derive a Margin of Safety (MOS). Given the absence of a NOAEL for this compound, a quantitative risk assessment is not possible. A qualitative assessment suggests that due to its likely higher endocrine activity compared to shorter-chain parabens, its use in consumer products would require a full suite of toxicological data to demonstrate a sufficient margin of safety.

Conclusion

The toxicological profile of this compound is largely incomplete, necessitating a conservative approach to its safety assessment. Based on the principle of read-across from other parabens, the following can be concluded:

-

Acute Toxicity: Expected to be very low.

-

Local Tolerance: Classified as a skin and eye irritant.

-

Systemic Toxicity: Likely low, assuming rapid metabolic hydrolysis similar to other parabens.

-

Genotoxicity: Expected to be non-genotoxic, but requires confirmation.

-

Reproductive Toxicity/Endocrine Activity: This is the primary area of potential concern. The established trend of increasing estrogenic activity with alkyl chain length suggests that this compound would be more potent than propyl- and butylparaben.

References

- 1. Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts | MDPI [mdpi.com]

- 3. contactderm.org [contactderm.org]

- 4. This compound | C13H18O3 | CID 14127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. cir-safety.org [cir-safety.org]

- 7. dandlelionmedical.com [dandlelionmedical.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Genotoxic risk of ethyl-paraben could be related to telomere shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxic risk of ethyl‐paraben could be related to telomere shortening | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. EFSA advises on the safety of paraben usage in food | EFSA [efsa.europa.eu]

- 19. healthandenvironmentblog.wordpress.com [healthandenvironmentblog.wordpress.com]

- 20. skintypesolutions.com [skintypesolutions.com]

- 21. fda.gov [fda.gov]

- 22. fda.gov [fda.gov]

- 23. Press Release: EFSA advises on the safety of paraben usage in food – European Sources Online [europeansources.info]

- 24. EFSA advises on the safety of paraben usage in food [einpresswire.com]

- 25. essfeed.com [essfeed.com]

Introduction: The Imperative of Understanding Hexylparaben Disposition

An In-Depth Technical Guide to the In Vivo Metabolism and Excretion of Hexylparaben

For Researchers, Scientists, and Drug Development Professionals

This compound (Hexyl 4-hydroxybenzoate) belongs to the paraben family, a class of alkyl esters of p-hydroxybenzoic acid widely employed as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products.[1][2][3][4] As the alkyl chain length of parabens increases, so does their lipophilicity and, in some cases, their biological activity, including potential endocrine effects.[5] Therefore, a comprehensive understanding of the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for accurate safety and risk assessment.[5][6]

This guide provides a detailed examination of the metabolic and excretory pathways of this compound. It is structured to provide not only the established scientific principles governing paraben biotransformation but also the practical, field-proven methodologies required to elucidate these pathways. We will explore the enzymatic machinery responsible for its breakdown, the nature of its metabolites, and the primary routes of its elimination from the body, grounding our discussion in the causality behind experimental design and protocol selection.

Part 1: Core Metabolic Pathways of this compound

The metabolic fate of parabens in vivo is characterized by rapid and extensive biotransformation. The primary goal of this metabolism is to increase the water solubility of the compound, thereby facilitating its excretion.[7] For this compound, this process is dominated by a two-phase metabolic sequence.

Phase I Metabolism: The Critical Hydrolysis Step

The initial and most significant metabolic step for all parabens, including this compound, is the hydrolysis of the ester bond.[2][3] This reaction cleaves the hexyl group from the p-hydroxybenzoate backbone, yielding two primary products:

-

p-Hydroxybenzoic Acid (PHBA): The core aromatic acid metabolite.[4][5][8]

-

Hexanol: The corresponding alcohol.

This hydrolysis is extremely efficient and is the principal reason that intact parabens, especially after oral administration, are found in very low concentrations in systemic circulation.[5][8] Studies on various parabens in rats have demonstrated that plasma analysis following oral, subcutaneous, or even topical application predominantly reveals a single peak corresponding to PHBA, indicating rapid, presystemic, and systemic hydrolysis.[8][9]

Causality Behind the Pathway: Ester hydrolysis is a classic detoxification pathway.[10] The ester linkage makes this compound lipophilic, allowing it to cross biological membranes. Cleaving this bond to form the more polar PHBA and hexanol is the body's primary strategy to prevent accumulation in fatty tissues and prepare the molecule for elimination.[5][7]

Phase II Metabolism: Conjugation for Excretion

Following hydrolysis, the primary metabolite, PHBA, undergoes extensive Phase II conjugation reactions.[3][9] These reactions attach highly polar endogenous molecules to the PHBA, further increasing its water solubility for efficient renal clearance. The main conjugation pathways are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway attaches glucuronic acid to the phenolic hydroxyl group of PHBA, forming PHBA-glucuronide.[2][3][11]

-

Sulfation: Mediated by sulfotransferases (SULTs), this process adds a sulfate group, forming PHBA-sulfate.[3][11]

-

Glycine Conjugation: A smaller fraction of PHBA can be conjugated with the amino acid glycine to form p-hydroxyhippuric acid (PHHA).[3][12]

While the parent this compound can also be directly glucuronidated or sulfated, this is considered a subordinate pathway compared to the hydrolysis-conjugation route.[2][13] The overwhelming majority of an administered paraben dose is ultimately excreted as conjugates of PHBA.[9][12]

Minor Metabolic Pathways

While hydrolysis dominates, minor oxidative pathways may exist, particularly for longer-chain parabens. Studies on butylparabens have identified metabolites with hydroxy groups added to the alkyl side chain.[12] It is plausible that this compound could undergo similar ω- or (ω-1)-hydroxylation on its hexyl chain, mediated by cytochrome P450 (CYP) enzymes, prior to hydrolysis or conjugation.[3]

Diagram of this compound Metabolism

The following diagram illustrates the principal metabolic cascade for this compound.

Caption: Primary metabolic pathways of this compound in vivo.

Part 2: Enzymology of Biotransformation

The efficiency of this compound metabolism is dictated by the activity of specific enzyme families.

-

Carboxylesterases (CEs): These are the primary enzymes responsible for the Phase I hydrolysis of the paraben ester bond.[10][14] CEs are ubiquitously expressed, with high concentrations in the liver, intestine, and skin, which explains why hydrolysis can occur both presystemically (in the gut wall upon absorption) and systemically (in the liver).[5][7][10] Human carboxylesterases, particularly hCE1 and hCE2, are key players in drug and xenobiotic metabolism.[7]

-

UDP-Glucuronosyltransferases (UGTs): This superfamily of enzymes catalyzes the transfer of glucuronic acid to PHBA.[2] Multiple UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) are capable of metabolizing parabens and their metabolites, ensuring a high capacity for this detoxification step.[2]

-

Sulfotransferases (SULTs): These enzymes mediate the sulfation of PHBA.[11] Like UGTs, several SULT isoforms contribute to this process, providing robust metabolic clearance.[11]

Expert Insight: The high efficiency and broad substrate specificity of carboxylesterases and Phase II conjugating enzymes are the reason parabens generally have a short biological half-life and do not accumulate in the body.[2][5] Any investigation into potential drug-drug interactions with this compound should consider inhibitors or inducers of these key enzyme families.